23-Methylursodeoxycholic acid
Descripción
23-Methylursodeoxycholic acid (23-MethylUDCA) is a synthetic derivative of ursodeoxycholic acid (UDCA), a primary therapeutic bile acid used to treat cholestatic liver diseases. The structural modification involves the addition of a methyl group at the C-23 position of UDCA’s side chain (Fig. 1). Studies in bile fistula rats demonstrate that 23-MethylUDCA exhibits distinct pharmacokinetic behaviors, including delayed biliary secretion and hypercholeresis (increased bile flow), which differ from UDCA and cholic acid (CA) .
Propiedades
Número CAS |
113301-20-5 |
|---|---|
Fórmula molecular |
C25H42O4 |
Peso molecular |
406.6 g/mol |
Nombre IUPAC |
(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylpentanoic acid |
InChI |
InChI=1S/C25H42O4/c1-14(11-15(2)23(28)29)18-5-6-19-22-20(8-10-25(18,19)4)24(3)9-7-17(26)12-16(24)13-21(22)27/h14-22,26-27H,5-13H2,1-4H3,(H,28,29)/t14-,15?,16+,17-,18-,19+,20+,21+,22+,24+,25-/m1/s1 |
Clave InChI |
XMIXAXLPZCFFCG-BGXBKFFBSA-N |
SMILES |
CC(CC(C)C(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
SMILES isomérico |
C[C@H](CC(C)C(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |
SMILES canónico |
CC(CC(C)C(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Sinónimos |
23-methyl-UDCA 23-methylursodeoxycholic acid |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparative Analysis with Structurally Related Bile Acids
Structural and Physicochemical Properties
- 23-MethylUDCA vs. UDCA: Both share hydroxyl groups at positions 3α and 7β, but 23-MethylUDCA’s side-chain methylation increases molecular weight and slightly alters hydrophilicity. The octanol/water partition coefficients of UDCA and 23-MethylUDCA are comparable, though both are more hydrophilic than CA .
- 23-MethylUDCA vs. Its higher hydrophobicity facilitates efficient biliary recovery compared to 23-MethylUDCA .
- 23-MethylUDCA vs. Chenodeoxycholic Acid (CDCA): CDCA (3α,7α-dihydroxy) differs in hydroxyl stereochemistry and lacks side-chain modifications. Its hydrophobicity exceeds UDCA and 23-MethylUDCA, influencing conjugation and secretion patterns .
Table 1: Physicochemical and Structural Comparison
| Compound | Hydroxyl Positions | Side-Chain Modification | Octanol/Water Partition Coefficient | Conjugation Efficiency (Taurine/Glycine) |
|---|---|---|---|---|
| 23-MethylUDCA | 3α, 7β | C-23 Methylation | Similar to UDCA | Low (<20% at all doses) |
| UDCA | 3α, 7β | None | High | Dose-dependent (80–50%) |
| Cholic Acid (CA) | 3α, 7α, 12α | None | Lower than UDCA/23-MethylUDCA | High (>90% at low doses) |
| Chenodeoxycholic Acid | 3α, 7α | None | High | Moderate (varies with species) |
Biliary Secretion and Metabolism
Key Findings from Rat Studies :
- UDCA: High recovery (~80%) at low doses but decreases at higher doses due to glucuronidation/sulfation. CA: Near-complete recovery (>90%) due to efficient conjugation and transport.
Conjugation Patterns :
- 23-MethylUDCA: Minimal taurine/glycine conjugation, even at high doses.
- UDCA: Conjugation shifts from taurine (low doses) to sulfation/glucuronidation (high doses).
- CA: Predominantly taurine-conjugated at low doses; unconjugated forms accumulate at high doses.
Hypercholeresis :
- 23-MethylUDCA induces significant hypercholeresis, similar to UDCA at high infusion rates. This is linked to its hydrophilicity and ion-trapping mechanisms in bile ductules.
Table 2: Dose-Dependent Biliary Effects in Rats
| Compound | Infusion Dose (µmol/min/kg) | Biliary Recovery (%) | Dominant Conjugation Form | Bile Flow Increase (%) |
|---|---|---|---|---|
| 23-MethylUDCA | 0.75–6.0 | <20 | Unconjugated | 25–40 |
| UDCA | 0.75–3.0 | 80–100 | Taurine | 10–15 |
| UDCA | 6.0 | 50 | Sulfated/Glucuronidated | 20–30 |
| CA | 0.75–6.0 | >90 | Taurine (low dose) | <5 |
Pharmacological Implications
- Therapeutic Potential: 23-MethylUDCA’s hypercholeretic effect could benefit cholestatic conditions by flushing toxins, but its low biliary recovery limits efficacy compared to UDCA. Structural analogs like 24-norursodeoxycholic acid () and deuterated derivatives (e.g., 24-NorUDCA-d5) are being explored for improved metabolic stability and detection in pharmacokinetic studies .
Lipid Secretion :
- 23-MethylUDCA unpredictably modulates biliary lipid secretion, likely due to dose-dependent conjugation variability. In contrast, UDCA consistently reduces cholesterol saturation in bile .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
